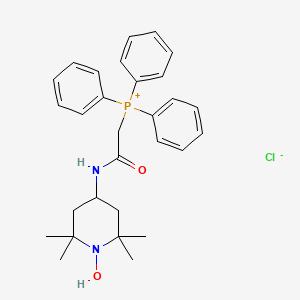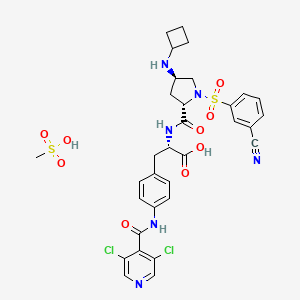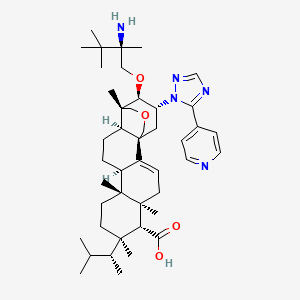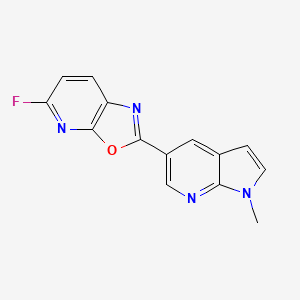
ML349
Vue d'ensemble
Description
ML-349 is a selective and reversible inhibitor of lysophospholipase 2 (LYPLA2; Kis = 230 and >10,000 nM for human recombinant LYPLA2 and LYPLA1, respectively). Treatment with ML-349 results in >95% inhibition of LYPLA2 with no change in the activity of 25 other serine hydrolases in BW5147 murine T cell hybridoma cells. ML-349 almost completely inhibits LYPLA2 in HEK293T and mouse T cells and in vivo in murine lung, heart, and kidneys. It partially inhibits LYPLA2 in murine brain.
Novel Selective inhibitor of LYPLA2; Antagonist of the human trace amine associated receptor 1 (TAAR1)
ML349 is a reversible APT2 inhibitor with Ki = 120 nM. This compound is highly selective within the serine hydrolase enzyme family, it could still interact with other cellular targets. In human cell lysates, biotinylated-ML349 enriches a recurring set of proteins, including metabolite kinases and flavin-dependent oxidoreductases that are potentially enhanced by avidity-driven multimeric interactions. This compound achieves target engagement and hydrolase selectivity in living mice.
Applications De Recherche Scientifique
Inhibition de la thioestérase d'acyl-protéine 2 (APT2)
This compound est un inhibiteur réversible et compétitif vis-à-vis du substrat de l'APT2, avec une IC50/Ki de 510 nM/230 nM contre l'APT2 {svg_1}. Il est utilisé pour étudier le rôle de l'APT2 dans les processus cellulaires en inhibant son activité, ce qui peut être crucial pour comprendre le métabolisme des protéines modifiées par les lipides.
Étude de la dynamique de la palmitoylation
En inhibant l'APT2, this compound permet aux chercheurs d'étudier la dynamique de la palmitoylation des protéines {svg_2}. Cette modification post-traductionnelle est vitale pour la localisation membranaire et la fonction de nombreuses protéines, et this compound aide à comprendre ses mécanismes de régulation.
Immunologie
This compound a été montré pour inhiber l'activité cellulaire de l'APT2 dans les cellules T de souris {svg_3}. Cette application est importante pour les études immunologiques, en particulier pour comprendre l'activation des cellules T et les voies de signalisation.
Analyse Biochimique
Biochemical Properties
ML349 plays a significant role in biochemical reactions, particularly as an inhibitor of APT2 and LYPLA2 . It interacts with these enzymes, inhibiting their activity and thereby influencing the biochemical processes they are involved in . The nature of these interactions is characterized by the binding of this compound to the active sites of these enzymes, effectively blocking their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the activity of APT2 and LYPLA2 . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to cause a slight activation of AKT in NRAS mutant cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active sites of APT2 and LYPLA2, inhibiting their function . This results in changes in gene expression and impacts various cellular processes. The binding interactions of this compound with these biomolecules are key to its mechanism of action .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with APT2 and LYPLA2
Propriétés
IUPAC Name |
(5,5-dioxo-4H-thieno[3,2-c]thiochromen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-29-18-8-6-17(7-9-18)24-10-12-25(13-11-24)23(26)20-14-16-15-31(27,28)21-5-3-2-4-19(21)22(16)30-20/h2-9,14H,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIJPELUPZUEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)C5=CC=CC=C5S(=O)(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: ML349 (1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine) is a potent and selective inhibitor of acyl protein thioesterase 2 (APT2). [, ] It acts by competitively binding to the enzyme's active site, preventing the hydrolysis of palmitoylated proteins. [, ] While the exact downstream effects are still being elucidated, inhibiting APT2 can disrupt the palmitoylation cycle of proteins like NRAS, potentially altering their localization and signaling activity. [, ]
A: The molecular formula for this compound is C22H18N2O4S2, and its molecular weight is 438.53 g/mol. [] Information about its spectroscopic data can be found in the original research publications.
A: this compound exhibits high selectivity for APT2 over other serine hydrolases, including its close homolog APT1. [, ] This isoform selectivity makes it a valuable tool for dissecting the specific roles of APT2 in cellular processes. Additionally, this compound's reversible binding to APT2 allows for the study of dynamic palmitoylation events. []
A: Despite the high structural similarity between APT1 and APT2, this compound exhibits remarkable selectivity for APT2. Structural studies revealed that while the overall binding mode is similar, this compound adopts a distinct conformation within the active site of APT2. [] Specifically, the sulfonyl group of this compound forms hydrogen bonds with active site water molecules, indirectly interacting with the catalytic triad and oxyanion hole of APT2. [] These interactions are not observed in the APT1-ML348 complex, highlighting the role of subtle structural differences in achieving selectivity. []
A: While detailed pharmacokinetic data for this compound is limited in the provided literature, a study utilizing a biotinylated version of this compound (biotinylated-ML349) in human cell lysates provided insights into its potential off-target interactions. [] The study identified weak binding to metabolite kinases and flavin-dependent oxidoreductases, likely driven by avidity effects of the biotin tag. [] These findings highlight the importance of further investigating the pharmacokinetic and pharmacodynamic properties of this compound in vivo.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)



![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)


![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)